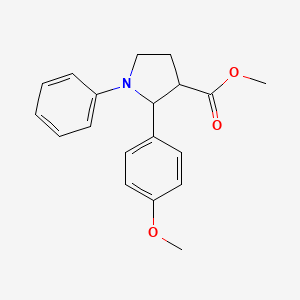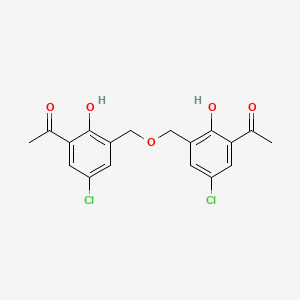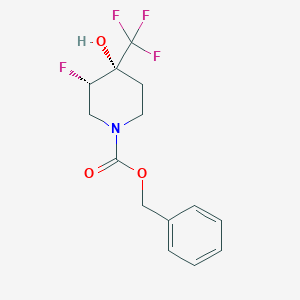
(Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime: is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a C=N-OH functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime typically involves the reaction of 2,3-Dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The resulting oxime is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxime derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and as a reagent in various organic transformations.
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor of certain enzymatic pathways. Its structural features make it a useful tool in the design of enzyme inhibitors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating biological pathways and as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.
Comparación Con Compuestos Similares
(E)-2,3-Dihydro-1H-inden-1-oneO-methyloxime: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
2,3-Dihydro-1H-inden-1-one oxime: The non-methylated version of the compound.
2,3-Dihydro-1H-inden-1-one: The parent ketone from which the oxime is derived.
Uniqueness: The (Z)-isomer of 2,3-Dihydro-1H-inden-1-oneO-methyloxime is unique due to its specific spatial arrangement, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the oxime also adds to its distinct chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(Z)-N-methoxy-2,3-dihydroinden-1-imine |
InChI |
InChI=1S/C10H11NO/c1-12-11-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3/b11-10- |
Clave InChI |
KJEJJACMRHNNNZ-KHPPLWFESA-N |
SMILES isomérico |
CO/N=C\1/CCC2=CC=CC=C21 |
SMILES canónico |
CON=C1CCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


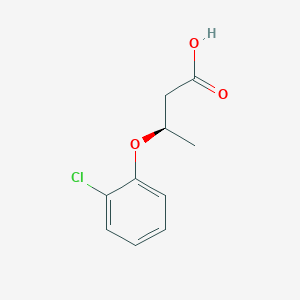
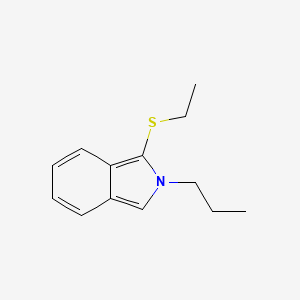
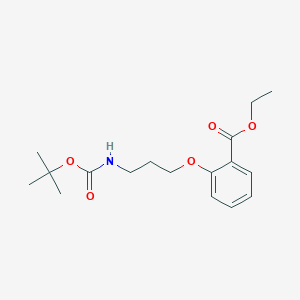
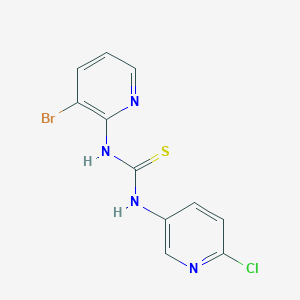

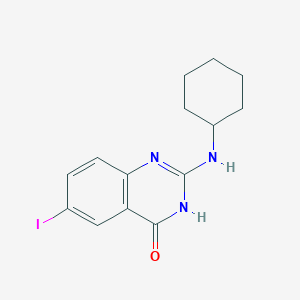
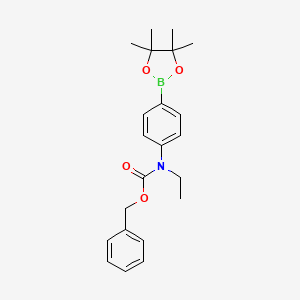
![3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione](/img/structure/B13091370.png)
![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)
![5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B13091386.png)
![6-Phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091393.png)
